molecular formula C11H15ClN2 B11814363 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine

2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine

Katalognummer: B11814363
Molekulargewicht: 210.70 g/mol
InChI-Schlüssel: QVQHNRNGAKKSKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine is a pyridine derivative with the molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol . This compound is characterized by the presence of a chloro group at the second position and an ethylpyrrolidinyl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-ethylpyrrolidine under specific conditions. One common method involves the use of an organic solvent and an acid buffering agent solution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving additional purification steps such as distillation or recrystallization to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various biological targets, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine
  • 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine
  • 2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridine-2-one

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the ethylpyrrolidinyl group enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C11H15ClN2

Molekulargewicht

210.70 g/mol

IUPAC-Name

2-chloro-5-(1-ethylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H15ClN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3

InChI-Schlüssel

QVQHNRNGAKKSKS-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=CN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.